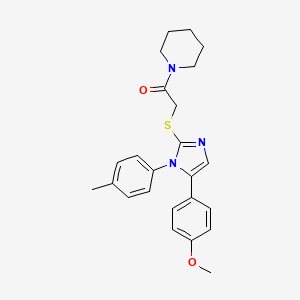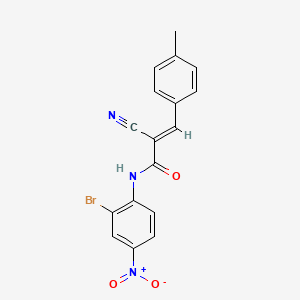![molecular formula C26H35FO B2423221 (E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 1095824-23-9](/img/structure/B2423221.png)
(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol is a useful research compound. Its molecular formula is C26H35FO and its molecular weight is 382.563. The purity is usually 95%.
BenchChem offers high-quality (E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research has led to the synthesis of various cyclopenta[a]phenanthrenes, including derivatives with specific substitutions that influence their chemical behavior and potential applications. The synthesis processes often aim to explore the structural aspects that contribute to their reactivity or biological activity. For example, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives, achieved through aromatization processes, has provided insights into the mechanism of aromatization and the influence of ring saturation on these compounds (Coombs, 1966).
Interaction with Biological Systems
Some cyclopenta[a]phenanthrenes have been tested for their ability to interact with biological systems, including their carcinogenic potential and interaction with DNA. The structural features of these compounds, such as bay region distortions, have been analyzed to understand their activity. The study of derivatives like the 1-methyl and 7,11-dimethyl derivatives has shown that specific substitutions can significantly impact their biological activity, including tumorigenic potential in bioassays (Kashino et al., 1986).
Photolysis and Photochemical Reactions
The photochemical behavior of cyclopenta[a]phenanthrene derivatives, such as the formation of dimethylvinylidene upon photolysis, provides a basis for understanding the photostability and photoreactivity of these compounds. This insight is crucial for applications that rely on the light-induced reactivity of chemical compounds (Hardikar, Warren, & Thamattoor, 2015).
Structural Analysis and Crystallography
The detailed structural analysis of cyclopenta[a]phenanthrene derivatives through techniques like X-ray crystallography has elucidated their molecular conformations and interactions. Such studies have implications for understanding the chemical and physical properties of these compounds, including their potential as intermediates in pharmaceutical synthesis (Zhang et al., 2012).
Potential for Pharmacological Applications
The exploration of cyclopenta[a]phenanthrenes' biological activities extends to their potential pharmacological applications. Investigations into their cytotoxic activities against cancer cell lines, for instance, highlight the possibility of harnessing these compounds in the development of anticancer therapies (Wang et al., 2013).
特性
IUPAC Name |
(16E)-16-[(2-fluorophenyl)methylidene]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO/c1-25-13-6-5-8-19(25)10-11-20-21(25)12-14-26(2)22(20)16-18(24(26)28)15-17-7-3-4-9-23(17)27/h3-4,7,9,15,19-22,24,28H,5-6,8,10-14,16H2,1-2H3/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPVZBIZOLYUPJ-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5F)C4O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5F)/C4O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

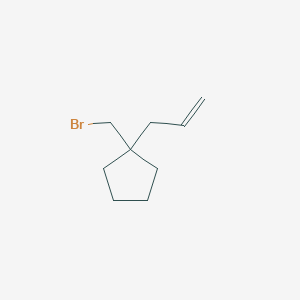
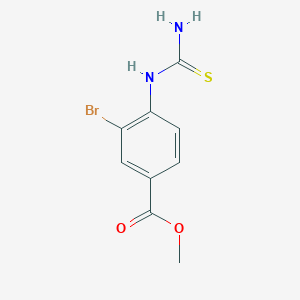
![6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2423141.png)
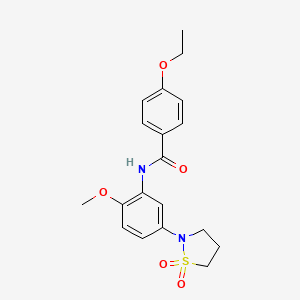
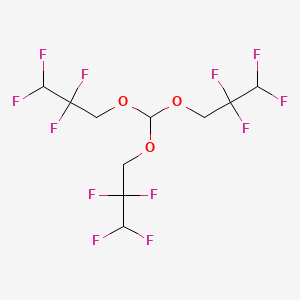
![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)
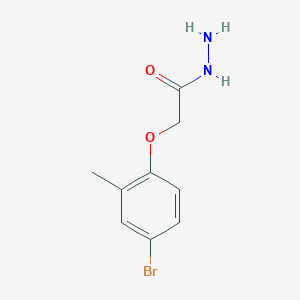
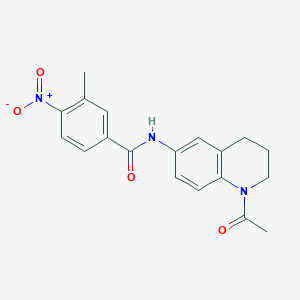
![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)


